1-Cyclohexyl-2-isopropylaziridine

Regioselective Synthesis Cycloaddition Heterocyclic Chemistry

1-Cyclohexyl-2-isopropylaziridine (CAS 78190-70-2) is a highly strained, three-membered N-heterocyclic compound functioning as an aza analog of an epoxide. Characterized by the presence of bulky cyclohexyl and isopropyl groups attached to the nitrogen and a ring carbon, respectively, its chemical behavior is fundamentally dictated by the significant steric hindrance and electronic effects these substituents impose on the aziridine ring.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 78190-70-2
Cat. No. B11913395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-isopropylaziridine
CAS78190-70-2
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC(C)C1CN1C2CCCCC2
InChIInChI=1S/C11H21N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
InChIKeyAZUZNFHCFWRQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2-isopropylaziridine (CAS 78190-70-2): A Sterically Demanding Aziridine Building Block for Synthetic Applications


1-Cyclohexyl-2-isopropylaziridine (CAS 78190-70-2) is a highly strained, three-membered N-heterocyclic compound functioning as an aza analog of an epoxide [1]. Characterized by the presence of bulky cyclohexyl and isopropyl groups attached to the nitrogen and a ring carbon, respectively, its chemical behavior is fundamentally dictated by the significant steric hindrance and electronic effects these substituents impose on the aziridine ring . This structural profile positions it as a specialized synthetic intermediate, distinct from less substituted or activated aziridines.

Why 1-Cyclohexyl-2-isopropylaziridine (CAS 78190-70-2) Cannot Be Replaced by Simpler Aziridine Analogs in Key Reactions


The chemical behavior of aziridines is exquisitely sensitive to N-substitution, and simple substitution with 1-Cyclohexyl-2-isopropylaziridine for a less hindered analog (e.g., N-methylaziridine) is not chemically viable without significantly altering reaction outcomes. The steric bulk of the cyclohexyl and isopropyl groups directly modulates the reactivity and, more importantly, the regioselectivity of ring-opening and cycloaddition pathways. This influence is not merely a matter of reaction rate but can lead to a complete switch in the major product isolated, making this compound a critical, non-fungible reagent for accessing specific chemical space [1].

Quantitative Differentiation Evidence for 1-Cyclohexyl-2-isopropylaziridine (CAS 78190-70-2) in Organic Synthesis


Regioselectivity Control in [2+3] Cycloaddition with Aryl Isothiocyanates

In reactions with aryl isothiocyanates, the N-substituent dictates the major product. Aziridines bearing an N-cyclohexyl or N-isopropyl group (as in 1-cyclohexyl-2-isopropylaziridine) favor the formation of product type (a) (4-aroyl-5-arylamino-4-thiazoline) via a [2+3] cycloaddition. In contrast, an N-methyl substituent shifts the reaction pathway to favor product type (b) (2-arylamino-4-aroyl-4-thiazoline) [1].

Regioselective Synthesis Cycloaddition Heterocyclic Chemistry

Steric Modulation of Ring-Opening Reactivity and Stability

The steric hindrance conferred by the bulky cyclohexyl and isopropyl groups significantly alters the compound's reactivity profile compared to less hindered analogs . While quantitative rate data for this specific compound is not publicly available, the class-level property of aziridines dictates that increased steric bulk around the nitrogen atom reduces the rate of nucleophilic ring-opening reactions relative to unsubstituted or N-methyl aziridines [1].

Steric Hindrance Ring Strain Reactivity Tuning

Physical Properties Differentiating from Simple Aziridines

1-Cyclohexyl-2-isopropylaziridine exhibits a distinct physicochemical profile that directly impacts its handling and application in synthesis. It is a colorless liquid with a pungent odor, insoluble in water but soluble in most organic solvents [1]. These properties, particularly its high lipophilicity, are a direct consequence of the bulky hydrocarbon substituents and represent a significant departure from smaller, water-miscible aziridines.

Solubility Profile Lipophilicity Physicochemical Properties

High-Value Application Scenarios for Procuring 1-Cyclohexyl-2-isopropylaziridine (CAS 78190-70-2)


Regioselective Synthesis of 4-Aroyl-4-thiazolines

Procure this compound when the synthetic route requires the selective formation of 4-aroyl-5-arylamino-4-thiazolines (product type a) from 3-aroylaziridines and aryl isothiocyanates. Substituting a simpler N-alkyl aziridine (e.g., N-methyl) would lead to a different major product, making 1-Cyclohexyl-2-isopropylaziridine the specific reagent for accessing this structural motif [1].

Synthesis of Sterically Hindered Amine Derivatives

Use this compound as a precursor for generating sterically congested amine-containing scaffolds. The bulky cyclohexyl and isopropyl groups are preserved in ring-opened products, installing a high degree of steric hindrance that can be critical for modulating biological activity or creating conformationally constrained molecules [1].

Building Block for Lipophilic Heterocycles and Drug Candidates

1-Cyclohexyl-2-isopropylaziridine is an ideal starting material for constructing lipophilic nitrogen-containing heterocycles and small molecule libraries [1]. Its physicochemical profile, particularly its insolubility in water, makes it suitable for synthesizing candidates targeting hydrophobic binding pockets in medicinal chemistry programs [2].

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